Benzoic acid, 3,3'-methylenebis(6-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)-, sodium salt Benzoic acid, 3,3'-methylenebis(6-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)-, sodium salt
Brand Name: Vulcanchem
CAS No.: 102616-51-3
VCID: VC20776775
InChI: InChI=1S/C39H28N8O14S2.4Na/c48-34-18-36(50)32(16-30(34)44-40-22-3-7-24(8-4-22)62(56,57)58)46-42-28-11-1-20(14-26(28)38(52)53)13-21-2-12-29(27(15-21)39(54)55)43-47-33-17-31(35(49)19-37(33)51)45-41-23-5-9-25(10-6-23)63(59,60)61;;;;/h1-12,14-19,48-51H,13H2,(H,52,53)(H,54,55)(H,56,57,58)(H,59,60,61);;;;/q;4*+1/p-4
SMILES: C1=CC(=CC=C1N=NC2=CC(=C(C=C2O)[O-])N=NC3=C(C=C(C=C3)CC4=CC(=C(C=C4)N=NC5=C(C=C(C(=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])O)[O-])C(=O)O)C(=O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Molecular Formula: C39H24N8Na4O14S2
Molecular Weight: 984.7 g/mol

Benzoic acid, 3,3'-methylenebis(6-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)-, sodium salt

CAS No.: 102616-51-3

Cat. No.: VC20776775

Molecular Formula: C39H24N8Na4O14S2

Molecular Weight: 984.7 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 3,3'-methylenebis(6-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)-, sodium salt - 102616-51-3

Specification

CAS No. 102616-51-3
Molecular Formula C39H24N8Na4O14S2
Molecular Weight 984.7 g/mol
IUPAC Name tetrasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[4-hydroxy-2-oxido-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-2-hydroxy-4-oxidophenyl]diazenyl]benzenesulfonate
Standard InChI InChI=1S/C39H28N8O14S2.4Na/c48-34-18-36(50)32(16-30(34)44-40-22-3-7-24(8-4-22)62(56,57)58)46-42-28-11-1-20(14-26(28)38(52)53)13-21-2-12-29(27(15-21)39(54)55)43-47-33-17-31(35(49)19-37(33)51)45-41-23-5-9-25(10-6-23)63(59,60)61;;;;/h1-12,14-19,48-51H,13H2,(H,52,53)(H,54,55)(H,56,57,58)(H,59,60,61);;;;/q;4*+1/p-4
Standard InChI Key KOHZFAPXPLVVFQ-CQVRBNDUSA-J
Isomeric SMILES C1=CC(=CC=C1N/N=C/2\C(=O)C=C(C(=C2)N=NC3=C(C=C(C=C3)CC4=CC(=C(C=C4)N=NC5=C/C(=N/NC6=CC=C(C=C6)S(=O)(=O)[O-])/C(=O)C=C5O)C(=O)[O-])C(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
SMILES C1=CC(=CC=C1N=NC2=CC(=C(C=C2O)[O-])N=NC3=C(C=C(C=C3)CC4=CC(=C(C=C4)N=NC5=C(C=C(C(=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])O)[O-])C(=O)O)C(=O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Canonical SMILES C1=CC(=CC=C1NN=C2C=C(C(=CC2=O)O)N=NC3=C(C=C(C=C3)CC4=CC(=C(C=C4)N=NC5=CC(=NNC6=CC=C(C=C6)S(=O)(=O)[O-])C(=O)C=C5O)C(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator